molecular formula C16H14FN5OS B12131734 N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12131734
M. Wt: 343.4 g/mol
InChI Key: DJCNUALEMAOTOJ-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative characterized by:

  • A 2-fluorophenyl group attached to the acetamide nitrogen.
  • A 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole core.
  • A sulfanyl (-S-) bridge linking the triazole and acetamide moieties.

This compound belongs to a broader class of 1,2,4-triazole derivatives known for their versatility in medicinal chemistry, particularly as enzyme inhibitors, antimicrobial agents, and ion channel modulators .

Properties

Molecular Formula

C16H14FN5OS

Molecular Weight

343.4 g/mol

IUPAC Name

N-(2-fluorophenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H14FN5OS/c1-22-15(13-8-4-5-9-18-13)20-21-16(22)24-10-14(23)19-12-7-3-2-6-11(12)17/h2-9H,10H2,1H3,(H,19,23)

InChI Key

DJCNUALEMAOTOJ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC=CC=C2F)C3=CC=CC=N3

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide exhibit notable antimicrobial properties. For instance, derivatives of the acetamide core have shown effectiveness against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 4 to 64 μg/mL . Such findings suggest that this compound may be a promising candidate for developing new antitubercular agents.

Antifungal Potential

The compound's structural features suggest potential antifungal applications. Similar triazole derivatives have been synthesized and evaluated for antifungal activity against various strains of Candida, demonstrating efficacy superior to traditional treatments like fluconazole . This highlights the importance of exploring this compound in antifungal drug development.

Anticancer Research

This compound may also play a role in anticancer therapies. Compounds with similar triazole structures have been investigated for their anticancer properties, showing significant growth inhibition in various cancer cell lines . The exploration of this compound could lead to the discovery of novel anticancer agents.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activities associated with this compound:

  • Antitubercular Activity : A study focused on synthesizing derivatives of similar acetamide compounds revealed promising antitubercular activity against M. tuberculosis strains .
  • Antifungal Efficacy : Research on 1,2,4-triazole derivatives demonstrated their effectiveness against fungal infections, suggesting that modifications to the triazole ring could enhance antifungal potency .
  • Anticancer Properties : Investigations into the anticancer effects of related compounds indicated substantial growth inhibition across multiple cancer cell lines, supporting further exploration of this compound as a potential anticancer agent .

Comparison with Similar Compounds

Key Observations :

  • Allyl vs. Methyl/ethyl groups : Allyl-substituted triazoles (e.g., 6a) exhibit higher melting points (182–184°C) compared to ethyl/methyl analogs, likely due to reduced steric hindrance .
  • Pyridine position : Pyridin-2-yl substitution (as in the target compound) may enhance π-π stacking in protein binding compared to pyridin-3-yl (VUAA-1) .
  • Halogen effects : Chloro/fluoro substitutions on the phenyl ring (e.g., ) improve metabolic stability and target affinity in pharmacokinetic studies.

Key Observations :

  • Electron-withdrawing groups: Derivatives with -Cl or -NO₂ on the phenyl ring (e.g., KA3, KA9) show superior antimicrobial activity due to increased membrane permeability .
  • Triazole core flexibility : Ethyl groups (VUAA-1) improve agonist efficacy, while bulkier isopropyl (OLC-12) shifts activity to antagonism .
  • Heterocyclic substitutions : Furan-2-yl at the triazole 5-position () confers anti-inflammatory properties, likely via COX-2 inhibition.

Preparation Methods

Hydrazide Cyclization Route

Pyridine-2-carboxylic acid hydrazide undergoes cyclization with carbon disulfide in alkaline media to form 5-(pyridin-2-yl)-1,2,4-triazole-3-thiol. Methylation at the N4 position is achieved using methyl iodide in dimethylformamide (DMF) under reflux (12 h, 80°C), yielding 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol.

Key Reaction Parameters

ParameterValue/Detail
SolventEthanol/Water (3:1)
BasePotassium hydroxide (2 eq)
TemperatureReflux (78°C)
Yield68–72% after recrystallization

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) accelerates the cyclization of pyridine-2-carboxylic acid hydrazide with thiourea, reducing reaction time to 15 minutes. This method enhances yield (85%) and purity by minimizing side reactions.

Thiol Alkylation with Chloroacetamide

The triazole-thiol intermediate undergoes nucleophilic substitution with 2-chloro-N-(2-fluorophenyl)acetamide to form the sulfanyl bridge.

Alkylation Under Basic Conditions

A mixture of 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol (1 eq), 2-chloro-N-(2-fluorophenyl)acetamide (1.2 eq), and potassium carbonate (2 eq) in anhydrous acetone is refluxed for 8–12 h. Post-reaction, the solvent is evaporated, and the residue is purified via column chromatography (silica gel, ethyl acetate/hexane 1:2).

Optimization Insights

  • Solvent Selection : Acetone outperforms DMF or THF in minimizing byproducts.

  • Base Impact : Potassium carbonate ensures higher yields (78%) compared to sodium hydroxide (62%) due to milder conditions.

Solvent-Free Microwave Alkylation

Microwave irradiation (150 W, 100°C, 20 min) in the absence of solvent achieves 88% yield, reducing reaction time tenfold. This method eliminates solvent recovery steps and enhances scalability.

Alternative Routes and Modifications

Direct Acetamide Formation

An alternative pathway involves in situ generation of the acetamide moiety:

  • Chloroacetylation : 2-Fluoroaniline reacts with chloroacetyl chloride (1.5 eq) in dichloromethane (0°C, 2 h) to form 2-chloro-N-(2-fluorophenyl)acetamide.

  • Thiol Coupling : The chloroacetamide is then coupled with the triazole-thiol under basic conditions as described in Section 2.1.

One-Pot Synthesis

A sequential one-pot approach combines triazole formation and alkylation:

  • Cyclization of pyridine-2-carboxylic acid hydrazide with CS₂/KOH.

  • Immediate addition of methyl iodide and 2-chloro-N-(2-fluorophenyl)acetamide without isolating intermediates.
    This method yields 65% product but requires precise stoichiometric control.

Analytical Characterization

Critical validation steps ensure compound identity and purity:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.20 (m, 4H, Ar-H), 4.32 (s, 2H, SCH₂), 3.45 (s, 3H, NCH₃).

  • ESI-MS : m/z 343.4 [M+H]⁺.

Purity Assessment

  • HPLC (C18 column, MeOH/H₂O 70:30): >98% purity at 254 nm.

Challenges and Optimization Strategies

Byproduct Formation

Over-alkylation at the triazole N1 position occurs with excess chloroacetamide, necessitating strict stoichiometric ratios. Recrystallization from ethanol/water (1:1) removes these impurities.

Solubility Issues

The triazole-thiol exhibits poor solubility in nonpolar solvents. Adding 10% DMF to acetone improves dissolution and reaction homogeneity.

Industrial Scalability Considerations

FactorLaboratory ScalePilot Scale (10 kg)
Reaction Time12 h (reflux)8 h (flow reactor, 100°C)
Yield75–78%82% (continuous extraction)
Cost Efficiency$12/g$4/g (bulk reagent pricing)

Flow chemistry systems enhance throughput by 40% compared to batch processes, as demonstrated in scaled syntheses of analogous triazoles.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Time (h)Cost ($/g)
Conventional Alkylation78981212
Microwave Alkylation88970.39
One-Pot Synthesis659567

Microwave-assisted routes offer the best balance of efficiency and cost for research-scale production .

Q & A

(Basic) What synthetic methodologies are commonly employed to prepare N-(2-fluorophenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide?

Answer:
The synthesis typically involves a two-step process:

  • Step 1: Formation of the 1,2,4-triazole-3-thiol core via cyclization of thiosemicarbazide derivatives under alkaline conditions.
  • Step 2: Alkylation of the thiol group using α-chloroacetamide derivatives in the presence of KOH as a base, as described for structurally analogous compounds . For example, alkylation of 4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol with N-(2-fluorophenyl)-2-chloroacetamide yields the target compound. Reaction optimization may include solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) to enhance yield and purity.

(Advanced) How can researchers design experiments to evaluate the anti-exudative activity of this compound, and what preclinical models are appropriate?

Answer:
Anti-exudative activity is typically assessed using rodent models of inflammation. A validated approach includes:

  • Model: Formaldehyde-induced paw edema in rats, where edema volume is measured via plethysmography at 1, 3, and 5 hours post-induction .
  • Dosing: Administer the compound intraperitoneally or orally at 10–50 mg/kg, with indomethacin or dexamethasone as positive controls.
  • Data Analysis: Calculate inhibition percentages relative to controls and perform statistical tests (e.g., ANOVA) to confirm significance. Histopathological analysis of tissue samples can further validate anti-inflammatory effects.

(Advanced) What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Crystallization: Grow high-quality crystals via slow evaporation in solvents like DMSO/water or methanol/chloroform.
  • Data Collection: Use a diffractometer (e.g., Bruker D8 QUEST) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Refinement: Employ SHELXL for structure solution and refinement, leveraging its robust handling of disordered atoms and hydrogen-bonding networks . Comparative analysis with related triazole-acetamide structures (e.g., N-(2-chlorophenyl) analogs) can validate bond lengths and angles .

(Basic) What spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR (e.g., 400 MHz in DMSO-d₆) to confirm substituent positions, with characteristic peaks for the pyridinyl (δ 7.5–8.5 ppm) and fluorophenyl (δ 6.8–7.3 ppm) groups .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₁₇H₁₅FN₆OS).
  • IR Spectroscopy: Key stretches include S–H (2550 cm⁻¹, absent post-alkylation), C=O (1680–1700 cm⁻¹), and triazole ring vibrations (1500–1600 cm⁻¹) .

(Advanced) How do structural modifications at the triazole ring influence biological activity in related compounds?

Answer:

  • Substituent Effects:
    • 4-Methyl Group: Enhances metabolic stability by reducing oxidative degradation .
    • Pyridinyl Moiety: Improves solubility and binding affinity to targets like cyclooxygenase-2 (COX-2) or antimicrobial enzymes .
    • Fluorophenyl Group: Increases lipophilicity and membrane permeability, critical for CNS-targeted activity .
  • SAR Studies: Comparative assays with analogs (e.g., replacing pyridinyl with furanyl or varying fluorophenyl positions) reveal that electron-withdrawing groups at the triazole 3-position enhance anti-inflammatory activity, while bulkier substituents reduce bioavailability .

(Advanced) What computational methods can predict the binding interactions of this compound with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB ID: 5KIR) or bacterial dihydrofolate reductase (DHFR). Key residues (e.g., Arg120 in COX-2) often form hydrogen bonds with the acetamide carbonyl and triazole sulfur .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Parameters like RMSD (<2 Å) and binding free energy (MM-PBSA) quantify affinity.

(Basic) What purity standards and analytical protocols ensure reproducibility in synthesis?

Answer:

  • Purity: Aim for ≥95% purity via HPLC (C18 column, acetonitrile/water gradient).
  • Validation: Compare retention times and UV spectra (λ = 254 nm) with standards.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content should deviate <0.4% from theoretical values .

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